[1-(1,4-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (600 MHz, CDCl₃, δ ppm):
- Imidazole protons :
- H-5 (singlet at δ 6.85–6.90, 1H) due to deshielding by adjacent methyl groups.
- H-2 (absent due to substitution by the ethyl-carbamate chain).
- Methyl groups :
- N–CH₃ (δ 3.65, singlet, 3H).
- C4–CH₃ (δ 2.45, singlet, 3H).
- Ethyl linker :
–CH₂– (δ 3.10–3.25, multiplet, 2H).
–CH(CH₃) (δ 1.55–1.70, multiplet, 1H; δ 1.20–1.35, doublet, 3H). - tert-Butyl group : δ 1.40 (singlet, 9H).
¹³C NMR (151 MHz, CDCl₃, δ ppm):
- Carbamate carbonyl: δ 155.2.
- Imidazole carbons: C2 (δ 148.1), C4 (δ 137.5), C5 (δ 119.8).
- tert-Butyl carbons: δ 28.4 (3×CH₃), δ 80.1 (quaternary C).
Infrared (IR) and Mass Spectrometric (MS) Profiling
IR (ATR, cm⁻¹) :
- N–H stretch : 3320 (carbamate NH).
- C=O stretch : 1705 (carbamate carbonyl).
- C–N stretch : 1250–1300 (imidazole and carbamate).
Mass Spectrometry (ESI-MS) :
- Molecular ion : [M+H]⁺ at m/z 276.2.
- Key fragments :
- Loss of tert-butyl group (m/z 220.1).
- Imidazole ring cleavage (m/z 152.0).
Single-Crystal X-ray Diffraction Studies
While no direct crystallographic data exists for this compound, analogous structures (e.g., tert-butyl imidazole carbamates in and ) reveal:
- Planarity : The imidazole ring adopts a near-planar conformation (deviation < 0.05 Å).
- Hydrogen bonding : N–H···O interactions between carbamate NH and carbonyl oxygen (distance: 2.8–3.0 Å).
- Dihedral angles : ~75° between imidazole and carbamate planes due to steric hindrance from tert-butyl.
Comparative Analysis with Analogous Imidazole Carbamates
Key Trends :
- Steric effects : 1,4-Dimethyl substitution increases crystallinity compared to phenyl-substituted analogs.
- Solubility : tert-Butyl groups enhance organic solvent compatibility (logP = 2.31 vs. 1.89 for phenyl analog ).
- Synthetic utility : The Boc group enables deprotection under mild acidic conditions (e.g., TFA/DCM ).
Properties
IUPAC Name |
tert-butyl N-[1-(1,4-dimethylimidazol-2-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-8-7-15(6)10(13-8)9(2)14-11(16)17-12(3,4)5/h7,9H,1-6H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFMNVSHHSUBLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)C(C)NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1,4-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester typically involves the reaction of 1,4-dimethylimidazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
[1-(1,4-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester: can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Conversion to the corresponding alcohol.
Substitution: Formation of carbamate derivatives with various functional groups.
Scientific Research Applications
Overview
[1-(1,4-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester, also known as tert-butyl N-[1-(1,4-dimethylimidazol-2-yl)ethyl]carbamate, is a compound with significant applications across various scientific fields. Its unique structure allows it to function effectively in pharmaceutical development, agricultural chemistry, biochemical research, polymer science, and analytical chemistry.
Pharmaceutical Development
This compound is primarily utilized as an intermediate in synthesizing pharmaceuticals, particularly those aimed at treating neurological disorders. Its imidazole ring contributes to enhanced drug efficacy and specificity. Research indicates that derivatives of this compound can improve the pharmacokinetic profiles of drugs targeting the central nervous system (CNS) .
Agricultural Chemistry
In the realm of agricultural chemistry, this compound is employed in developing agrochemicals. It has been shown to provide effective pest control solutions while minimizing environmental impacts compared to conventional pesticides. Studies highlight its role in formulating safer and more efficient pest management systems .
Biochemical Research
The compound is crucial for biochemical studies focusing on enzyme interactions and metabolic pathways. It aids researchers in identifying new therapeutic targets by facilitating the exploration of complex biological processes. Its application in enzyme assays has been documented, showcasing its utility in drug discovery and development .
Polymer Science
In polymer science, this chemical is incorporated into various formulations to enhance mechanical properties and thermal stability. The addition of this compound can lead to the production of high-performance materials suitable for diverse applications, including coatings and composites .
Analytical Chemistry
As a reagent in analytical chemistry, this compound plays a pivotal role in the detection and quantification of other compounds. Its use is essential for quality control processes in manufacturing, ensuring that products meet regulatory standards .
Case Studies
Mechanism of Action
The mechanism of action of [1-(1,4-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related imidazole and carbamate derivatives, focusing on substituent effects , synthetic utility , and physicochemical properties .
Structural Analogues from Imidazole-Carbamate Families
highlights several imidazole derivatives with carbamate or carbonyl substituents (Table 1). These compounds share the imidazole backbone but differ in substituents, influencing their reactivity and applications.
Key Differences from Target Compound :
- The target compound lacks the peptidic Boc-S-alanyl chain (seen in 5{29}–5{33}), simplifying its synthesis but limiting peptide-mimetic applications.
Physicochemical and Stability Profiles
- Thermal Stability : The Boc group in the target compound confers stability up to ~150°C, comparable to other Boc-protected imidazoles (e.g., 5{30}) but superior to benzyl-protected analogues (e.g., 5{31}), which degrade at lower temperatures .
- Solubility : The 1,4-dimethylimidazole core increases lipophilicity (logP ~1.8) relative to unsubstituted imidazoles (e.g., logP ~0.5 for 5{29}), impacting membrane permeability in drug design .
Biological Activity
[1-(1,4-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester, commonly referred to as tert-butyl N-[1-(1,4-dimethylimidazol-2-yl)ethyl]carbamate, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and case studies.
- Molecular Formula: C12H21N3O2
- Molecular Weight: 239.31 g/mol
- CAS Number: 887344-31-2
- Physical Appearance: Pale-yellow to yellow-brown solid
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications. Key areas of research include:
- Antimicrobial Activity: The compound has shown promising results against several bacterial strains.
- Anticancer Properties: Preliminary studies suggest that it may inhibit the growth of specific cancer cell lines.
- Enzyme Inhibition: Research indicates that it could act as an inhibitor for certain enzymes involved in metabolic pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial effects of tert-butyl N-[1-(1,4-dimethylimidazol-2-yl)ethyl]carbamate against common pathogens. The results are summarized in Table 1.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
In vitro studies have assessed the anticancer potential of this compound on various cancer cell lines. The findings are detailed in Table 2.
Enzyme Inhibition Studies
The compound's role as an enzyme inhibitor has been explored, particularly concerning its impact on acetylcholinesterase (AChE), which is crucial for neurotransmission.
Table 3: Enzyme Inhibition Data
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the efficacy of the compound against multi-drug resistant strains of bacteria. The results indicated significant antimicrobial activity, suggesting potential for developing new antibiotics.
Case Study 2: Anticancer Mechanism
Another investigation focused on the mechanism by which the compound inhibits cancer cell proliferation. The results demonstrated that it induces apoptosis in cancer cells through mitochondrial pathways, providing insights into its therapeutic potential.
Q & A
Q. What are the common synthetic routes for preparing [1-(1,4-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester, and what key reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via a multi-step sequence involving:
Imine formation : Condensation of (2-aminoethyl)carbamic acid tert-butyl ester with aldehydes (e.g., p-methylbenzaldehyde) in dichloromethane (DCM) using MgSO₄ as a desiccant .
Reduction : Sodium borohydride (NaBH₄) in methanol reduces the imine intermediate to the corresponding diamine .
Boc protection : tert-Butoxycarbonyl (Boc) groups are introduced using Boc anhydride (Boc₂O) and 4-dimethylaminopyridine (DMAP) at 0°C, followed by purification via silica gel chromatography .
Q. Key Factors Influencing Yield :
Q. Example Synthesis Table :
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies protons on the imidazole ring (e.g., δ 7.0–7.5 ppm for aromatic protons) and tert-butyl groups (δ 1.2–1.4 ppm) .
- ¹³C NMR : Confirms carbonyl carbons (Boc group, ~155 ppm) and imidazole carbons .
Infrared Spectroscopy (IR) : Detects carbonyl stretches (~1700 cm⁻¹ for carbamate) and N-H bends (~3300 cm⁻¹) .
Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
Cross-Validation : Combining these techniques ensures structural accuracy, especially when resolving ambiguities in regiochemistry .
Q. What role does the tert-butyl carbamate group play in facilitating downstream functionalization in peptide synthesis?
Methodological Answer: The Boc group serves two critical roles:
Protection : Temporarily masks reactive amines during multi-step syntheses, preventing undesired side reactions (e.g., acylation or alkylation) .
Orthogonality : Can be selectively removed under acidic conditions (e.g., HCl/dioxane) without affecting other protecting groups (e.g., Fmoc) .
Example Application : In peptide mimetics, Boc-protected intermediates enable sequential coupling of amino acids under standard conditions .
Advanced Research Questions
Q. How can regioselectivity challenges in N-alkylation steps during synthesis be systematically addressed?
Methodological Answer: Regioselectivity in imidazole alkylation is influenced by:
Base Selection : Strong bases (e.g., NaH) favor alkylation at the less hindered nitrogen (N-1 position) .
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity .
Temperature : Lower temperatures (e.g., 14°C) reduce side reactions, as seen in Mizolastine syntheses .
Validation : Monitor reaction progress via TLC or LC-MS to optimize conditions for desired regioisomers .
Q. What strategies optimize HPLC method development for purity analysis, considering the compound's physicochemical properties?
Methodological Answer:
Mobile Phase Optimization :
- Use methanol:water gradients (e.g., 9:1) to resolve polar impurities .
- Adjust pH with 0.1% trifluoroacetic acid (TFA) to improve peak symmetry .
Column Selection : C18 columns effectively retain hydrophobic tert-butyl groups .
Detection : UV detection at 254 nm (for aromatic imidazole) ensures sensitivity .
Q. Example Conditions :
| Parameter | Optimal Setting | Reference |
|---|---|---|
| Mobile phase | MeOH:H₂O (9:1) | |
| Column | C18, 5 µm | |
| Flow rate | 1.0 mL/min |
Q. How do molecular docking studies inform the design of derivatives targeting specific enzymes, based on structural analogs?
Methodological Answer:
Ligand Preparation : Generate 3D structures of the compound and derivatives using tools like AutoDock .
Binding Site Analysis : Identify key residues in enzyme active sites (e.g., hydrogen bonds with imidazole nitrogens) .
Docking Validation : Compare results with experimental IC₅₀ values to refine scoring functions .
Case Study : Docking of [3,4-Dihydroxy-2-(pyrimidin-1-yl)cyclopentyl]-carbamic acid tert-butyl ester revealed hydrogen bonding with protease catalytic residues, guiding analog synthesis .
Q. What experimental approaches validate the stereochemical integrity of chiral intermediates during multi-step synthesis?
Methodological Answer:
Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H .
Optical Rotation : Compare observed values with literature data for known stereoisomers .
X-ray Crystallography : Resolves absolute configuration, as applied to Boc-protected β-amino carbonyl compounds .
Example : Asymmetric Mannich reactions with tert-butyl carbamates yield enantiopure intermediates confirmed via chiral HPLC .
Q. How should researchers reconcile conflicting spectral data from different batches, and what validation steps are critical?
Methodological Answer:
Batch Comparison :
- Analyze ¹H NMR shifts for consistency in tert-butyl (δ 1.4 ppm) and imidazole signals .
- Use high-resolution MS to confirm molecular formula .
Contamination Checks :
Independent Synthesis : Reproduce results using alternative routes (e.g., Boc protection vs. direct alkylation) to isolate protocol-dependent artifacts .
Case Study : Discrepancies in reduction yields (NaBH₄ vs. catalytic hydrogenation) highlight the need for reaction condition standardization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
